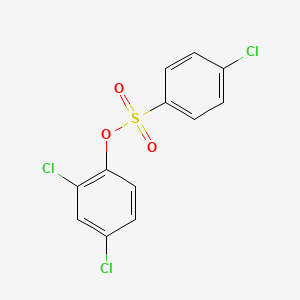![molecular formula C11H15NO4 B11950250 [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol CAS No. 126006-28-8](/img/structure/B11950250.png)
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes a hydroxyamino group, a phenyl ring, and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted dioxane derivative with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and ensure a high-quality final product.
化学反応の分析
Types of Reactions
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
科学的研究の応用
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
[5-(Amino)-2-phenyl-1,3-dioxan-5-yl]methanol: Similar structure but with an amino group instead of a hydroxyamino group.
[5-(Nitro)-2-phenyl-1,3-dioxan-5-yl]methanol: Contains a nitro group, leading to different reactivity and applications.
[5-(Hydroxy)-2-phenyl-1,3-dioxan-5-yl]methanol: Similar but lacks the amino functionality.
Uniqueness
The presence of the hydroxyamino group in [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol provides unique reactivity and potential for forming hydrogen bonds, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science.
特性
CAS番号 |
126006-28-8 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
[5-(hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(12-14)7-15-10(16-8-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
InChIキー |
QGWKSGXNIVWLBI-UHFFFAOYSA-N |
正規SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CO)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


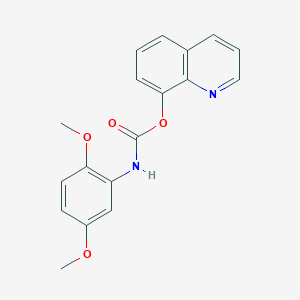

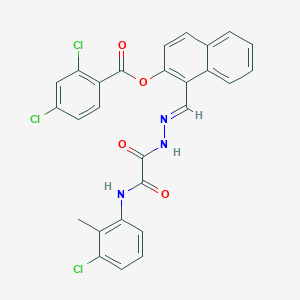
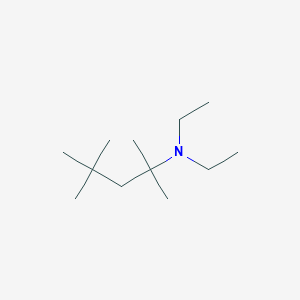
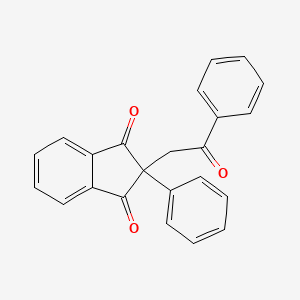
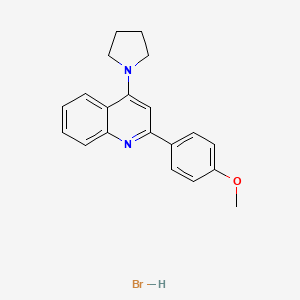
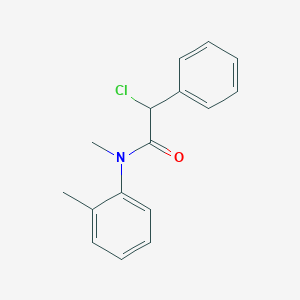
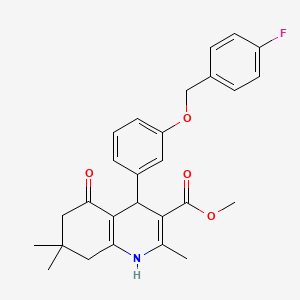



![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)

